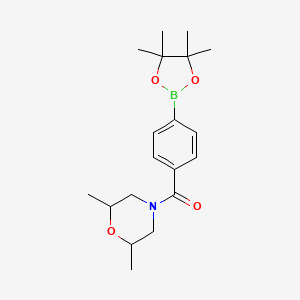
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)(2,6-dimethylmorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)(2,6-dimethylmorpholino)methanone: is a complex organic compound that features a boronic ester group and a morpholino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)(2,6-dimethylmorpholino)methanone typically involves the reaction of 4-bromo-phenylboronic acid pinacol ester with 2,6-dimethylmorpholine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
- Acts as a precursor for the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Used in the development of boron-containing compounds for boron neutron capture therapy (BNCT).
Medicine:
- Potential applications in the design of enzyme inhibitors.
- Explored for its role in the synthesis of pharmaceuticals with improved bioavailability.
Industry:
- Utilized in the production of advanced materials, including polymers and nanomaterials.
- Employed in the development of sensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the morpholino moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the phenyl and morpholino groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the phenyl and morpholino groups.
Uniqueness:
Propiedades
Fórmula molecular |
C19H28BNO4 |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
(2,6-dimethylmorpholin-4-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C19H28BNO4/c1-13-11-21(12-14(2)23-13)17(22)15-7-9-16(10-8-15)20-24-18(3,4)19(5,6)25-20/h7-10,13-14H,11-12H2,1-6H3 |
Clave InChI |
UGNPEZDQOQYCQH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CC(OC(C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



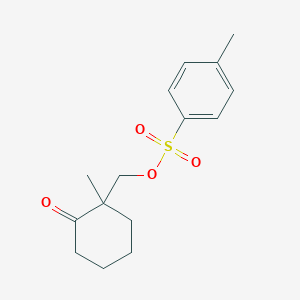
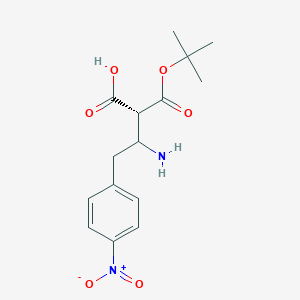

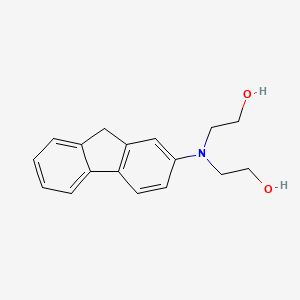
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
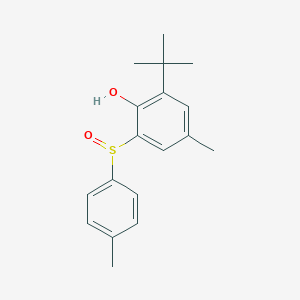
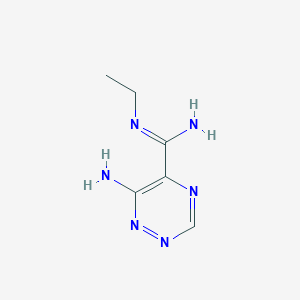

![6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione](/img/structure/B14001581.png)
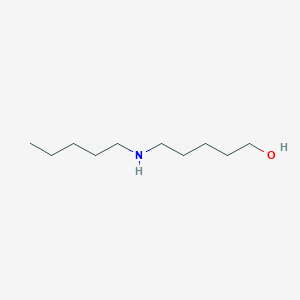
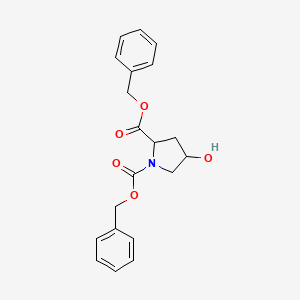

![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)
